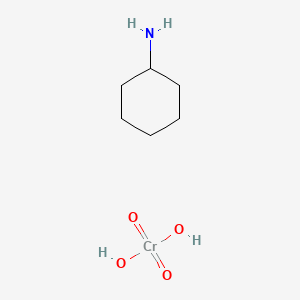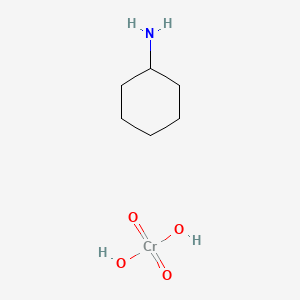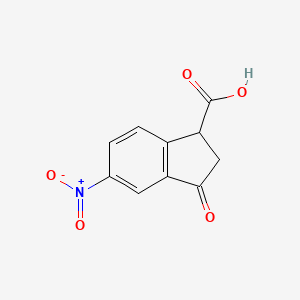![molecular formula C13H12N4 B11886142 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216061-95-8](/img/structure/B11886142.png)
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . The compound’s ability to modulate this pathway makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features and the presence of a methyl group at the 8-position. This structural modification can enhance its biological activity and selectivity compared to other similar compounds.
Propriétés
Numéro CAS |
1216061-95-8 |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
8-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-9-5-4-8-17-12(14)11(16-13(9)17)10-6-2-3-7-15-10/h2-8H,14H2,1H3 |
Clé InChI |
XZDIHWUZZFOGMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)








![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)



![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)
